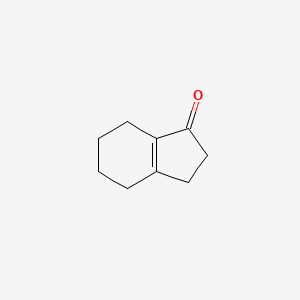

2,3,4,5,6,7-Hexahydro-1H-indene-1-one

Description

Overview of Hexahydro-1H-indene Frameworks in Contemporary Organic Chemistry

Hexahydro-1H-indene frameworks and the broader class of indenes are of significant interest in organic synthesis. researchgate.net The indene (B144670) core is a structural motif found in a variety of bioactive pharmaceutical agents, functional materials, and natural products. researchgate.netresearchgate.net For instance, certain chiral indene skeletons are key components of biologically active natural products and pharmaceutical molecules. researchgate.net The hydrogenated (hexahydro) version of the indene framework offers a three-dimensional structure that is a valuable scaffold in medicinal chemistry. A notable example is the use of a 1,2,3,5,6,7-hexahydro-s-indacene (B1206355) core, a more complex related structure, in the synthesis of potent anti-inflammatory agents. researchgate.net The structural rigidity and specific conformation of these frameworks make them useful as ligands in catalysis and as building blocks for complex molecular architectures. researchgate.net

Significance of Cyclic Ketones in Advanced Synthetic Methodologies

Cyclic ketones are fundamental building blocks in a multitude of advanced synthetic methodologies. Their contained carbonyl group offers a site for a wide array of chemical transformations, including nucleophilic additions, alpha-functionalization, and condensation reactions. This reactivity is harnessed to construct complex molecular frameworks. For example, cyclic ketones are pivotal starting materials for synthesizing various polyheterocyclic structures. nih.govnih.gov The reactivity of the ketone can be modulated by the ring size and substitution patterns, allowing for controlled and stereoselective transformations. Methodologies such as the Nazarov cyclization, which employs α,β-unsaturated ketones, are commonly used to create five-membered rings like the one found in indanones. beilstein-journals.org Furthermore, cyclic ketones like 1,3-cyclohexanediones are precursors in multicomponent reactions to build complex heterocyclic systems. nih.gov

Historical Development and Evolution of Research on 2,3,4,5,6,7-Hexahydro-1H-indene-1-one

Research into the synthesis of the parent 1-indanone (B140024) structure dates back to the 1920s. beilstein-journals.org The first preparation of unsubstituted 1-indanone from 3-phenylpropionic acid chloride was published in 1927. beilstein-journals.org In a similar timeframe, the synthesis of related heterocyclic ketones, such as 4,5,6,7-tetrahydroindol-4-one, was first reported in 1928. nih.gov These early studies on the cyclization reactions required to form fused ring systems laid the groundwork for the synthesis of more complex derivatives.

Current Research Landscape and Academic Importance of this compound

In the current research landscape, this compound is primarily valued as a synthetic intermediate. Its bifunctional nature, with a reactive ketone and a modifiable carbocyclic framework, allows for its use in constructing more elaborate molecules. The broader class of 1-indanone derivatives has been investigated for a wide range of biological activities, serving as precursors for drugs used in treating conditions like Alzheimer's disease. organic-chemistry.org

The academic importance of this compound lies in its role as a scaffold for creating novel compounds with potential applications in medicinal chemistry and materials science. For example, the related hexahydro-s-indacene structure is a key component of MCC950, a potent inhibitor of the NLRP3 inflammasome, highlighting the therapeutic potential of such saturated polycyclic systems. researchgate.net The presence of this compound and its derivatives in patent literature further underscores its relevance in the development of new chemical entities. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,3,4,5,6,7-hexahydroinden-1-one | nih.gov |

| Synonym | 4,5,6,7-Tetrahydroindan-1-one | nih.gov |

| CAS Number | 22118-00-9 | nih.gov |

| Molecular Formula | C₉H₁₂O | nih.govchemsynthesis.com |

| Molecular Weight | 136.19 g/mol | nih.govchemsynthesis.com |

| Canonical SMILES | C1CCC2=C(C1)CCC2=O | nih.gov |

| InChIKey | VKMPHJINXYTSIM-UHFFFAOYSA-N | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Complexity | 201 | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,3-Cyclohexanedione |

| This compound |

| 3-Phenylpropionic acid chloride |

| 4,5,6,7-Tetrahydroindan-1-one |

| 4,5,6,7-Tetrahydroindol-4-one |

| Indanone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,7-hexahydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMPHJINXYTSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342910 | |

| Record name | 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22118-00-9 | |

| Record name | 1H-Inden-1-one, 2,3,4,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3,4,5,6,7 Hexahydro 1h Indene 1 One and Its Key Intermediates

Classical and Established Synthetic Routes to the 2,3,4,5,6,7-Hexahydro-1H-indene-1-one Core

Established methods for synthesizing the hexahydroindenone core primarily rely on cyclization reactions and strategic manipulations of functional groups. These routes are valued for their reliability and scalability.

Cyclization Reactions and Precursor Design for Indenone Scaffolds

The formation of the bicyclic indenone structure is often achieved through intramolecular cyclization reactions. A key strategy involves the Friedel-Crafts acylation. For instance, the cyclization of 3-arylpropionic acids can be catalyzed by agents like terbium trifluoromethanesulfonate (Tb(OTf)₃) at high temperatures to yield substituted 1-indanones beilstein-journals.org. Similarly, an efficient one-pot process for preparing 1-indanones from benzoic acids involves the formation of an acyl chloride, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation beilstein-journals.org.

Another powerful approach is the Nazarov cyclization, which involves the acid-catalyzed conrotatory cyclization of divinyl ketones. This method is particularly useful for constructing the five-membered ring of the indenone system. The design of the precursor is crucial for the success of these cyclization reactions. For example, dienones can undergo an aluminum chloride-promoted Conia-ene-related cyclization to afford hexahydroindenones in good yields researchgate.net. The strategic placement of functional groups on the acyclic precursor dictates the final structure of the bicyclic product.

The Diels-Alder reaction also serves as a valuable tool for constructing the carbocyclic framework of indenone precursors. A reaction leading to 4-nitrophenylcyclohexanones, which can then undergo further transformations to form complex fused systems, highlights the utility of this approach nih.gov.

| Cyclization Method | Catalyst/Reagent | Precursor Type | Key Feature |

| Friedel-Crafts Acylation | Tb(OTf)₃, AlCl₃ | 3-Arylpropionic acids, Benzoic acid derivatives | Forms the five-membered ring onto an existing six-membered ring. |

| Conia-Ene Cyclization | AlCl₃ | Unsaturated enones with an unactivated olefin | Efficient formation of the bicyclic system from a linear precursor. researchgate.net |

| Diels-Alder Reaction | Heat | Dienes and dienophiles | Constructs the six-membered ring, which is then elaborated. nih.gov |

Strategic Functional Group Interconversions within Perhydroindenone Architectures

Once the basic bicyclic framework is established, functional group interconversions (FGIs) are employed to introduce or modify functional groups, leading to the desired this compound. These transformations are fundamental in organic synthesis, allowing for the manipulation of a molecule's reactivity and properties solubilityofthings.commit.edu.

Common FGIs in the synthesis of perhydroindenones include the conversion of alcohols to leaving groups such as halides or sulfonates, which can then be displaced by other nucleophiles ub.eduvanderbilt.edu. For example, an alcohol can be converted to a tosylate, which is a good leaving group for subsequent substitution or elimination reactions. The reduction of carbonyl groups to alcohols, and the oxidation of alcohols to ketones are also routine yet critical steps. The choice of reagents for these transformations is crucial to ensure chemoselectivity and avoid unwanted side reactions.

Advanced Enantioselective and Diastereoselective Approaches

Modern synthetic efforts are increasingly focused on controlling the stereochemistry of the hexahydroindenone core. This is particularly important for applications in the synthesis of biologically active molecules where specific stereoisomers are required.

Chiral Catalyst Applications in the Asymmetric Synthesis of Hexahydroindenones (e.g., Proline-Catalyzed Asymmetric Aldol (B89426) Cyclization)

The use of chiral organocatalysts, such as proline, has revolutionized asymmetric synthesis. Proline catalysis is particularly effective in asymmetric aldol reactions, which can be used to construct chiral building blocks for hexahydroindenones. The pioneering work in this area demonstrated the use of L-proline in intramolecular asymmetric aldol reactions to create optically active steroid precursors . Proline's chiral structure enables the synthesis to favor a particular enantiomer or diastereomer wikipedia.org.

Proline-catalyzed reactions proceed through an enamine intermediate, and the transition state's stereochemistry is controlled by the chiral catalyst. This methodology has been applied to the asymmetric Robinson annulation, a powerful tool for the synthesis of six-membered rings, which can be a key step in the construction of the hexahydroindenone framework researchgate.net. The Hajos–Parrish–Eder–Sauer–Wiechert reaction is a classic example of a proline-catalyzed intramolecular aldol reaction that produces a bicyclic enone with high enantioselectivity wikipedia.org.

| Catalyst | Reaction Type | Key Feature | Application |

| L-Proline | Asymmetric Aldol Cyclization | Forms chiral bicyclic enones with high enantioselectivity. wikipedia.orgmdpi.com | Synthesis of steroid precursors and other complex natural products. |

| Chiral N-heterocyclic carbenes (NHCs) | Intramolecular Stetter Reaction | Enantioselective synthesis of functionalized aza-flavanone derivatives. nih.gov | Construction of nitrogen-containing heterocyclic compounds. |

| Iridium/ZhaoPhos | Asymmetric Hydrogenation | High yields and excellent diastereoselectivities and enantioselectivities. rsc.orgnih.gov | Synthesis of chiral cis-hexahydro-γ-carboline derivatives. rsc.orgnih.gov |

Mechanisms and Control of Stereochemical Induction in this compound Synthesis

The control of stereochemistry in the synthesis of hexahydroindenones is achieved through a deep understanding of reaction mechanisms. In proline-catalyzed aldol reactions, the stereochemical outcome is determined by the Zimmerman-Traxler model, which predicts the formation of a six-membered chair-like transition state. The substituents on the enamine and the aldehyde prefer to occupy equatorial positions to minimize steric interactions, leading to a specific stereochemical outcome wikipedia.org.

The zwitterionic character and H-bonding of proline in the transition state are also crucial for determining the reaction's stereoselectivity. Only one molecule of proline is typically involved in forming the transition state of the enamine reaction wikipedia.org. The choice of solvent can also play a significant role. While proline-catalyzed reactions are often carried out in aprotic dipolar solvents, it has been found that water/methanol mixtures can be effective media, improving the performance of the catalyst mdpi.com.

Diastereoselective Hydrogenation of Aromatic and Unsaturated Precursors

Diastereoselective hydrogenation is a powerful technique for controlling the stereochemistry of the saturated portion of the hexahydroindenone ring system. The hydrogenation of indene (B144670) derivatives over a palladium catalyst supported on alumina has been shown to occur via a syn-addition of two hydrogen atoms from the less hindered face of the molecule adsorbed on the catalyst surface researchgate.net.

In the synthesis of complex polycyclic systems, a cascade catalysis approach can be employed. For example, the complete hydrogenation of benzofurans to produce architecturally complex octahydrobenzofurans has been achieved using a combination of a chiral homogeneous ruthenium-N-heterocyclic carbene complex and an in situ activated rhodium catalyst. This dual-catalyst system allows for the controlled installation of multiple new stereocenters with high enantio- and diastereoselectivity nih.gov.

The choice of catalyst and reaction conditions is critical for achieving the desired diastereoselectivity. Factors such as the steric bulk of substituents on the precursor molecule and the nature of the catalyst support can influence the direction of hydrogen addition.

Development of Novel Synthetic Methodologies for this compound

Recent advancements in synthetic organic chemistry have led to the development of elegant and efficient strategies for the construction of cyclic and polycyclic frameworks. These methodologies often focus on atom economy, step economy, and the ability to generate molecular complexity from simple precursors.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the key starting materials are cyclohexanone and methyl vinyl ketone (MVK).

The reaction mechanism proceeds in two main stages:

Michael Addition: Cyclohexanone is first deprotonated by a base to form an enolate nucleophile. This enolate then attacks the β-carbon of methyl vinyl ketone in a conjugate addition, forming a 1,5-diketone intermediate. masterorganicchemistry.com

Intramolecular Aldol Condensation: The newly formed 1,5-diketone then undergoes an intramolecular aldol reaction. A new enolate is formed, which attacks one of the carbonyl groups within the same molecule to form a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone product, this compound. masterorganicchemistry.comyoutube.com

| Reactant 1 | Reactant 2 | Key Intermediates | Product | Reaction Type |

| Cyclohexanone | Methyl vinyl ketone | Cyclohexanone enolate, 1,5-diketone | This compound | Robinson Annulation (Cascade) |

While the classical Robinson annulation is often base-catalyzed, modern synthetic chemistry has seen the emergence of organocatalytic and metal-catalyzed variations that offer improved control over reactivity and stereoselectivity.

Organocatalytic Syntheses:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of the Robinson annulation, proline and its derivatives have been successfully employed as catalysts, particularly for achieving enantioselectivity. wikipedia.org While specific examples for the synthesis of the unsubstituted this compound are not extensively detailed in the literature, the principles of organocatalytic Robinson annulations are well-established. For instance, the synthesis of the Wieland-Miescher ketone, a closely related bicyclic enone, is a classic example of a proline-catalyzed asymmetric Robinson annulation. wikipedia.org The catalyst activates the reactants through the formation of enamine and iminium ion intermediates, facilitating the Michael addition and subsequent aldol condensation in a stereocontrolled manner.

Metal-Catalyzed Syntheses:

Various metal catalysts have been employed in the synthesis of indanone and related fused-ring systems. These reactions often involve different mechanistic pathways compared to the classical Robinson annulation. While direct metal-catalyzed synthesis of this compound is not prominently reported, related metal-catalyzed cyclizations provide insights into potential strategies. For example, intramolecular Friedel-Crafts acylation catalyzed by metal triflates has been used for the synthesis of 1-indanones from 3-arylpropanoic acids. beilstein-journals.org Although this approach leads to an aromatic indanone system, modifications of substrates and catalysts could potentially be adapted for the synthesis of the hexahydro derivative. A patent describes the preparation of related hexahydro-benz[e]inden-1-one derivatives using aluminum chloride as a catalyst for an intramolecular cyclization. google.com

| Catalyst Type | Catalyst Example | Reaction | Key Features |

| Organocatalyst | Proline | Asymmetric Robinson Annulation | Enantioselective, formation of chiral centers |

| Lewis Acid | Aluminum chloride | Intramolecular Cyclization | Used for related fused ring systems |

| Base Catalyst | Sodium ethoxide | Robinson Annulation | Classical and widely used method |

Scalable Synthetic Approaches and Industrial Considerations for this compound Production

The scalability of a synthetic route is a critical factor for the industrial production of a chemical compound. The Robinson annulation, being a classic and robust reaction, is generally considered scalable. wikipedia.org However, specific challenges and considerations arise when transitioning from laboratory-scale to large-scale production.

One of the primary challenges in the base-catalyzed Robinson annulation is the tendency of methyl vinyl ketone to undergo polymerization under basic conditions, which can lead to lower yields and purification difficulties. beilstein-journals.org To mitigate this, several strategies can be employed in a large-scale setting:

In situ generation of MVK: Using precursors that generate methyl vinyl ketone under the reaction conditions can maintain a low steady-state concentration of the reactive Michael acceptor, thus minimizing polymerization.

Process Intensification: The use of continuous flow reactors can offer better control over reaction parameters such as temperature, mixing, and reaction time. This can lead to improved yields, safety, and consistency compared to batch processes.

Catalyst Selection and Recovery: For catalytic versions of the reaction, the choice of a cost-effective and recyclable catalyst is crucial for an economically viable process. Heterogeneous catalysts, if developed for this reaction, would simplify product purification and catalyst reuse.

While specific industrial production methods for this compound are not publicly detailed, the general principles of scaling up ketone-alkenone condensation reactions would apply. A patent for a related process for preparing 1-indanones highlights the use of common industrial solvents and reagents, suggesting that the synthesis of the hexahydro derivative could be adapted to standard industrial equipment. google.com The purification of the final product on a large scale would likely involve distillation or crystallization.

| Scalability Factor | Industrial Consideration | Potential Solution |

| Reactant Stability | Polymerization of methyl vinyl ketone | In situ generation from precursors, controlled addition |

| Process Control | Exothermic reaction, side reactions | Use of continuous flow reactors, optimized temperature and mixing control |

| Economic Viability | Catalyst cost and separation | Use of inexpensive base catalysts, development of recyclable catalysts |

| Downstream Processing | Product purification | Distillation, crystallization |

Chemical Reactivity and Transformations of 2,3,4,5,6,7 Hexahydro 1h Indene 1 One

Electrophilic and Nucleophilic Reactions of the Ketone Moiety in 2,3,4,5,6,7-Hexahydro-1H-indene-1-one

The ketone group is the most prominent feature of the molecule, characterized by a polarized carbon-oxygen double bond. The carbonyl carbon is electrophilic, making it a target for nucleophiles, while the oxygen atom possesses lone pairs, allowing it to act as a weak base or a site for protonation.

Nucleophilic Addition: The carbonyl carbon readily undergoes nucleophilic addition. This is a foundational reaction for this class of compounds, leading to a wide array of derivatives. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (for reduction), and amines. The addition of nitrogen nucleophiles, such as secondary amines, can form enamines, which are valuable synthetic intermediates. youtube.com The rate and success of these additions can often be predicted by considering the electrophilicity (E) of the ketone and the nucleophilicity (N) of the attacking species. youtube.com

Enolate Formation: The protons on the carbons alpha to the carbonyl group (at the C2 position) are acidic and can be removed by a suitable base to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, a process central to alkylation and other functionalization strategies at the α-position. youtube.com

Reactions Involving the Saturated Carbocyclic System of this compound

Halogenation reactions of the indene (B144670) scaffold are highly dependent on the reaction conditions, which dictate the mechanism and resulting products. Studies on closely related indene derivatives, such as tetrahydro-1H-indene and octahydro-1H-indene, provide significant insight into these transformations. nih.govresearchgate.netmetu.edu.tr

Direct bromination of tetrahydro-1H-indene with bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) can lead to the formation of tetrabromo octahydroindene isomers. nih.gov Alternatively, using N-bromosuccinimide (NBS) in the presence of a Lewis acid like lithium perchlorate (B79767) (LiClO₄) in acetic acid results in dibromodiacetate derivatives. nih.gov These reactions highlight the ability to functionalize the carbocyclic system extensively.

High-temperature bromination of octahydro-1H-indene can induce a shift from electrophilic addition to a radical substitution mechanism. researchgate.net This process can yield a mixture of products, including isomeric tetrabromides like 1,3,4,7-tetrabromo-2,3,4,5,6,7-hexahydro-1-H-indene, as well as tribromo and pentabromo derivatives, with the thermodynamically most stable isomers being favored. metu.edu.trresearchgate.net

Table 1: Representative Bromination Reactions of Indene Derivatives

| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |

| 3a,4,7,7a-Tetrahydro-1H-indene | NBS, LiClO₄, Acetic Acid, RT | 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate isomers | 39% and 37% | nih.gov |

| 3a,4,7,7a-Tetrahydro-1H-indene | Br₂ (2 eq.), CH₂Cl₂, RT | Tetrabromo octahydroindene isomers | - | nih.gov |

| Octahydro-1H-indene | Br₂, High Temperature | 1,3,4,7-tetrabromo-2,3,4,5,6,7-hexahydro-1-H-indene isomers | - | metu.edu.tr |

Regioselective Alkylation and Arylation Strategies

The regioselective introduction of alkyl and aryl groups is a critical transformation for modifying the carbon skeleton. This is typically achieved by generating an enolate from the ketone, followed by reaction with an electrophile (e.g., an alkyl halide or an arylboronic acid derivative). For this compound, there are two potential sites for deprotonation: the C2 and C-9a positions. Regioselectivity is governed by factors such as the choice of base, temperature, and solvent, which can favor either the kinetic or thermodynamic enolate.

General strategies for the synthesis of substituted indanones often rely on these principles. For instance, nickel-catalyzed reductive cyclization of enones and rhodium-catalyzed asymmetric additions have been employed to produce chiral 3-aryl-1-indanones and 2-benzyl-2,3-dihydro-1H-inden-1-ones, respectively. organic-chemistry.org These methods underscore the advanced catalytic approaches available for the controlled arylation and alkylation of the indanone core structure. organic-chemistry.orgbeilstein-journals.org

Oxidation and Reduction Pathways of the Hexahydro-1H-indene-1-one Structure

The ketone moiety is readily susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Reduction: The carbonyl group can be reduced to a secondary alcohol (hexahydro-1H-inden-1-ol) using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). More exhaustive reduction conditions, such as the Wolff-Kishner or Clemmensen reductions, can be used to completely remove the carbonyl oxygen, yielding the fully saturated hydrocarbon octahydro-1H-indene.

Oxidation: A key oxidative transformation for cyclic ketones like hexahydro-1H-indene-1-one is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon, converting the cyclic ketone into a lactone (a cyclic ester). This transformation was demonstrated in the conversion of a related indanone derivative into its corresponding lactone. researchgate.net

Rearrangement Reactions and Isomerization Processes

The fused ring system of hexahydro-1H-indene-1-one can undergo various rearrangements and isomerizations, particularly under thermal or catalytic conditions.

Isomerization: For substituted derivatives with stereocenters, isomerization can occur. For example, treatment of a related 9-phenyl-hexahydro-1H-indeno[2,1-c]pyridine with alkali caused epimerization at the C-9 center to yield the thermodynamically more stable trans-isomer. rsc.org This type of isomerization is often driven by the relief of steric strain and proceeds through an enolate intermediate that allows for the inversion of stereochemistry at the α-carbon. The formation of the most stable stereoisomers is also a noted outcome in high-temperature bromination reactions of decalin derivatives, a process driven by thermodynamic control. researchgate.netresearchgate.net

Skeletal Rearrangements: More profound structural changes can also be induced. For example, certain indanone scaffolds have been shown to undergo ring expansion to form benzocycloheptenone derivatives under specific reaction conditions. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics for Transformations of this compound

Understanding the mechanisms and kinetics of these transformations is crucial for controlling reaction outcomes.

Halogenation Mechanisms: The bromination of related indenes can proceed via two distinct mechanisms depending on the temperature. researchgate.net At low temperatures, the reaction typically follows an electrophilic addition pathway where the bromine molecule is polarized by the double bond, leading to a bromonium ion intermediate. researchgate.netyoutube.com At high temperatures, the reaction can switch to a radical mechanism, which is initiated by the homolytic cleavage of the Br-Br bond and proceeds via radical intermediates. researchgate.netmetu.edu.tr

Nucleophilic and Electrophilic Reaction Kinetics: The kinetics of reactions at the ketone moiety are governed by fundamental principles of nucleophilicity and electrophilicity. youtube.com The rate of a nucleophilic attack on the carbonyl carbon can be quantified and predicted using parameters that describe the inherent reactivity of the nucleophile and electrophile. youtube.comfrontiersin.org Similarly, the formation of the enolate, a key step in alkylation and halogenation at the alpha position, is an acid-base equilibrium whose position and rate are dependent on the strength of the base and the pKa of the α-proton. Mechanistic studies on related cyclization reactions, such as the formation of β-lactams from dihydropyrazines and ketenes, often involve detailed computational analysis to map out transition states and reaction energy profiles. clockss.org

Derivatives of 2,3,4,5,6,7 Hexahydro 1h Indene 1 One: Synthesis and Structural Diversification

Synthesis of Structurally Modified Hexahydro-1H-indene-1-one Analogues

The foundational method for constructing the hexahydro-1H-indene-1-one core is the Robinson annulation. wikipedia.orglibretexts.org This powerful ring-forming reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orgmasterorganicchemistry.com Typically, a cyclic ketone is reacted with an α,β-unsaturated ketone, such as methyl vinyl ketone, to generate the fused bicyclic system. wikipedia.orgmasterorganicchemistry.com

Variations in the starting materials allow for the synthesis of structurally modified analogues. For instance, using substituted cyclic ketones or different α,β-unsaturated ketone acceptors in the Robinson annulation leads to analogues with diverse substitution patterns on the six-membered ring. wikipedia.orgorganic-chemistry.org An alternative approach, the Wichterle reaction, employs 1,3-dichloro-cis-2-butene instead of methyl vinyl ketone to prevent undesirable polymerization during the Michael addition. wikipedia.org

Another significant strategy for structural modification involves creating spirocyclic derivatives. Spiro compounds, where one carbon is the pivot for two rings, introduce unique three-dimensional complexity. The synthesis of spiro[indene-1,1'-cyclopropane] derivatives and other complex spiro-heterocycles has been achieved through various synthetic routes, including multicomponent reactions. nih.govbeilstein-journals.org For example, spiro-imidazo pyridine-indene derivatives can be synthesized via an acid-promoted annulation reaction involving bindone, which is formed from the self-condensation of 1,3-indandione. nih.gov

Table 1: Selected Methods for Synthesis of Modified Hexahydro-1H-indene-1-one Analogues

| Reaction Type | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Robinson Annulation | Cyclohexanone, Methyl Vinyl Ketone | Bicyclic α,β-unsaturated ketone | wikipedia.org |

| Wichterle Reaction | Ketone, 1,3-dichloro-cis-2-butene | Bicyclic α,β-unsaturated ketone | wikipedia.org |

| Multicomponent Reaction | 1,3-indandione, Diamines, Nitro Ketene Dithioacetal | Spiro-imidazo pyridine-indene derivatives | nih.gov |

Functionalization and Derivatization at Peripheral Positions of the Core Structure

Once the core hexahydro-1H-indene-1-one scaffold is formed, it can be further modified by introducing functional groups at its peripheral positions. This functionalization is crucial for tuning the electronic and steric properties of the molecule. nih.gov Common strategies include reactions at the α-carbon to the ketone (C2 position) and on the carbocyclic rings.

Alkylation at the α-position is a frequently used method to introduce carbon-based substituents. researchgate.net This is typically achieved by forming an enolate from the ketone using a base, followed by reaction with an alkyl halide. researchgate.net Halogenation, particularly bromination, is another key functionalization reaction. For instance, bromination of indene (B144670) can yield dibromo- and tribromoindane derivatives, which can be further converted into a variety of di- and tri-substituted indane derivatives through reactions with silver salts. researchgate.net

Furthermore, condensation reactions, such as the Claisen-Schmidt condensation, can be used to introduce benzylidene groups at the C2 position by reacting the indanone with a substituted benzaldehyde (B42025) in the presence of a base. tubitak.gov.tr These resulting chalcone-like compounds can then undergo further reactions, such as manganese(III) acetate-mediated additions, to create more complex structures like spiro-dihydrobenzofuran derivatives. tubitak.gov.tr

Creation of Chiral Derivatives and Enantiomeric Purity Assessment

The synthesis of chiral, non-racemic derivatives of hexahydro-1H-indene-1-one is of significant interest, particularly for applications in medicinal chemistry. Asymmetric synthesis methods are employed to control the stereochemistry during the formation of the core or its subsequent modification.

Organocatalysis has emerged as a powerful tool for this purpose. For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which uses a chiral proline catalyst, is a well-known method for the enantioselective synthesis of the Wieland-Miescher ketone and related fused ring systems. organic-chemistry.org This approach can be adapted for the asymmetric synthesis of indanone derivatives. wikipedia.org Chiral phosphoric acids and other organocatalysts are also used to catalyze enantioselective reactions, such as dearomatization and ene reactions, to produce chiral products with high enantioselectivity. researchgate.netnih.gov Palladium-catalyzed asymmetric cyclization reactions have also been successfully used to construct chiral spiro-indenes with all-carbon quaternary stereocenters. oaepublish.com

Once chiral derivatives are synthesized, assessing their enantiomeric purity is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard and effective technique. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating enantiomers. nih.gov Another method involves the use of a chiral derivatizing agent (CDA), such as a chiral boronic acid, which reacts with the compound to form diastereomers that can be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. unisa.it

Table 2: Techniques for Chiral Synthesis and Purity Assessment

| Process | Method/Technique | Description | Reference |

|---|---|---|---|

| Chiral Synthesis | Organocatalysis (e.g., L-proline) | Uses a small chiral organic molecule to catalyze an enantioselective Robinson annulation. | wikipedia.org |

| Palladium-Catalyzed Cyclization | Employs a chiral ligand with a palladium catalyst to achieve asymmetric synthesis of spiro-indenes. | oaepublish.com | |

| Purity Assessment | Chiral HPLC | Separates enantiomers on a chiral stationary phase for quantification. | nih.gov |

| NMR with Chiral Derivatizing Agent | Forms diastereomers that show distinct signals in NMR spectra, allowing for quantification of enantiomeric excess. | unisa.it |

Regioselective Synthesis of Substituted 2,3,4,5,6,7-Hexahydro-1H-indenones

Regioselectivity refers to the control over which position on a molecule a reaction occurs. In the synthesis of substituted hexahydro-1H-indenones, controlling the position of new substituents is critical for creating specific isomers. This can be challenging due to the multiple reactive sites on the indene core.

The choice of solvent and catalyst can significantly influence the regioselectivity of a reaction. For example, in the synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines, using aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), dramatically improves regioselectivity compared to protic solvents. organic-chemistry.org Similar principles can be applied to reactions involving the hexahydro-1H-indenone scaffold.

Furthermore, directing groups on the starting materials can guide a reaction to a specific position. In transition-metal-catalyzed C-H activation/annulation reactions, a directing group on a benzamide (B126) can guide a rhodium catalyst to functionalize a specific ortho C-H bond, leading to highly regioselective and stereoselective annulation with cyclic alkenes like indenes. nih.gov This strategy allows for the precise construction of complex fused-ring systems.

Scaffold Derivatization for Advanced Chemical Research and Screening

The 2,3,4,5,6,7-hexahydro-1H-indene-1-one core is a valuable scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, well-defined three-dimensional structure makes it an excellent starting point for creating libraries of diverse compounds for high-throughput screening. nih.govnih.gov

Derivatization of this scaffold allows for the systematic exploration of the chemical space around the core structure. nih.gov By introducing a variety of functional groups at different positions, chemists can generate a library of analogues with a wide range of physicochemical properties. nih.gov These libraries are essential for structure-activity relationship (SAR) studies, which aim to identify how specific structural features influence biological activity. nih.gov

For example, a series of dihydro-1H-indene derivatives have been designed and synthesized as potential tubulin polymerization inhibitors for anticancer research. nih.gov Similarly, the indanone scaffold has been incorporated into spiro-dihydrobenzofuran and spiro[indanone-2,3'-isochromane-1-one] derivatives, which are classes of compounds with significant biological potential. tubitak.gov.trrsc.org The development of efficient, one-pot, multicomponent reactions is particularly valuable for this purpose, as it allows for the rapid generation of molecular diversity from simple starting materials. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Configurational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,3,4,5,6,7-hexahydro-1H-inden-1-one. It provides precise information about the chemical environment of individual protons and carbon atoms, which is essential for assigning the molecule's conformation and configuration.

While specific high-resolution 1D and 2D NMR data for 2,3,4,5,6,7-hexahydro-1H-indene-1-one are not extensively detailed in the readily available literature, the analysis of related indene (B144670) and indanone derivatives provides a strong framework for its characterization. researchgate.netpsu.eduresearchgate.net For instance, the NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, a related dimer, was conducted using a 600.13 MHz spectrometer for ¹H NMR and a 150.94 MHz spectrometer for ¹³C NMR, with spectra referenced to residual CHCl₃ and the CDCl₃ signal, respectively. psu.edu This level of instrumentation is crucial for resolving complex spin systems and obtaining accurate coupling constants.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon spectra of cyclic and bicyclic systems. youtube.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduemerypharma.com For this compound, COSY would reveal the connectivity within the aliphatic rings, tracing the sequence of CH₂ groups. Cross-peaks would be expected between adjacent protons, for example, between the protons at C-2 and C-3, and so on around the six-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (¹JCH). sdsu.edulibretexts.org This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each CH and CH₂ group in the hexahydroindenone structure would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.comsdsu.edulibretexts.org HMBC is particularly valuable for identifying quaternary carbons, such as the carbonyl carbon (C-1) and the bridgehead carbons in the indene system, by observing their correlations to nearby protons. For example, the protons on C-2 and the protons on the adjacent carbon of the six-membered ring would show correlations to the carbonyl carbon at C-1.

NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule, such as the cis or trans fusion of the rings.

A comprehensive analysis using these techniques on a related indene derivative allowed for the complete assignment of all proton and carbon signals, demonstrating the power of 2D NMR in resolving complex molecular structures. researchgate.netpsu.edu

The cyclohexene (B86901) ring fused to the cyclopentanone (B42830) can exist in different conformations, such as a half-chair or a twisted boat. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, can provide detailed insights into the predominant conformation in solution and any dynamic equilibria that may be present. emerypharma.com The magnitudes of vicinal coupling constants (³JHH) are related to the dihedral angles between the coupled protons, as described by the Karplus equation, allowing for the determination of the ring's geometry.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de For this compound (C₉H₁₂O), the calculated molecular weight is approximately 136.19 g/mol . nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Significance |

|---|---|---|

| 136 | [C₉H₁₂O]⁺· | Molecular Ion (M⁺·) |

| 108 | [M - CO]⁺· or [M - C₂H₄]⁺· | Loss of carbon monoxide or ethene |

| 93 | [M - C₃H₅]⁺· | Loss of a propenyl radical |

| 79 | [C₆H₇]⁺ | Cyclohexenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.netplus.ac.at These methods are complementary and can be used to monitor the progress of reactions, for example, the formation of the ketone during synthesis.

For this compound, the most characteristic absorption in the IR spectrum would be the strong carbonyl (C=O) stretching vibration. In a five-membered ring (cyclopentanone), this peak is typically found at a higher frequency than in a six-membered ring or an acyclic ketone, generally in the range of 1740-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the sp³ hybridized carbons of the aliphatic rings (typically below 3000 cm⁻¹) and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The NIST WebBook provides IR data for the related compound 1-indanone (B140024), showing a strong carbonyl peak, which serves as a useful reference. nist.gov

Raman spectroscopy would also detect the carbonyl stretch, although it is often weaker than in the IR spectrum. The C-C and C-H vibrations of the aliphatic framework would be readily observable. plus.ac.atcurrentseparations.com

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | Medium to Strong |

| C=O Stretch | 1740-1750 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| C-C Stretch | 1000-1200 | Medium |

X-ray Diffraction Studies for Definitive Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com For this compound, which is chiral if substituted, or if the ring junction creates a chiral center, single-crystal X-ray diffraction would be the gold standard for determining its three-dimensional structure.

While a specific crystal structure for the parent compound is not readily found in the literature, the methodology for such an analysis is well-established. mdpi.com The process involves growing a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. This technique would unambiguously confirm the connectivity and stereochemistry of the fused ring system.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other isomers. nist.gov

Gas Chromatography (GC): Given the volatility of the compound, GC is a suitable method for purity analysis. nist.gov A non-polar or medium-polarity column would likely be used, and the compound would be detected by a Flame Ionization Detector (FID) or coupled to a mass spectrometer (GC-MS) for simultaneous separation and identification. The NIST WebBook lists GC data for related indene compounds. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and can also be used for preparative separation. sielc.comsielc.com A reversed-phase (RP) HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a standard approach. sielc.comresearchgate.net Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

These chromatographic methods are crucial for ensuring the quality of the compound for any subsequent use and for isolating specific isomers if a mixture is produced during synthesis.

Computational and Theoretical Studies of 2,3,4,5,6,7 Hexahydro 1h Indene 1 One and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of indanone derivatives, which dictate their reactivity and biological activity.

Studies on 2-benzylidene-1-indanone derivatives have utilized DFT calculations with the B3LYP method and 6-31G(d) basis set to determine various quantum chemical parameters. researchgate.net These parameters help in evaluating the biological potential of the molecules. Key aspects of these studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is vital for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Global Reactivity Descriptors: Parameters such as the electrophilicity index are calculated to provide a quantitative measure of a molecule's ability to accept electrons. For instance, a high electrophilicity value (e.g., 7.32 eV for 2-benzylidene-1-indanone) indicates a strong electrophilic nature. researchgate.net

In a similar vein, DFT and Time-Dependent DFT (TD-DFT) have been applied to investigate thiazole azo dyes that incorporate an indanone ring. mdpi.com This research highlighted how the indanone moiety's long π-conjugation extension contributes to the molecule's electronic and optical properties. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis is employed to study intramolecular charge transfer (ICT), revealing how charge is delocalized within the molecule, which is fundamental to its electronic behavior. researchgate.netmdpi.com

The table below summarizes key quantum chemical parameters calculated for a representative indanone derivative.

| Parameter | Description | Typical Finding for Indanone Derivatives |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A small gap indicates high chemical reactivity. researchgate.net |

| Electrophilicity Index | A measure of the energy stabilization when the system acquires additional electronic charge. | High values suggest a strong electrophilic nature, capable of interacting with nucleophilic sites in biological targets. researchgate.net |

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and the ability to engage in electrostatic interactions. |

| NBO Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Reveals intramolecular charge transfer pathways that stabilize the molecule. researchgate.net |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure of hexahydro-1H-indene-1-one derivatives and how they interact with their environment, particularly biological macromolecules like proteins.

Molecular dynamics (MD) simulations have been used to explore the binding interactions of indanone derivatives designed as inhibitors for human cholinesterases (hAChE), enzymes relevant to Alzheimer's disease. nih.gov These simulations, running over nanoseconds, reveal the stability and nature of the ligand-protein complex. Key interactions identified for an indanone-based inhibitor include:

π-cation interactions: The protonated amine of a piperidine ring attached to the indanone scaffold can form stable interactions with aromatic residues like Tryptophan (Trp86) in the enzyme's active site. nih.gov

Hydrogen bonds: The ketone group of the indanone ring is capable of forming hydrogen bonds with amino acid residues (e.g., Phenylalanine, Phe295) within the binding pocket, further anchoring the inhibitor. nih.gov

Conformational analysis of indanone derivatives has also been performed using a combination of dynamic NMR studies and DFT calculations. One study on an indanone-derived enamine revealed a "locked" conformation. nih.gov This stable structure was found to be stabilized by a network of noncovalent intramolecular interactions, including:

C(sp³)-H···O and N-H···O hydrogen bonds.

An edge-to-face π-π interaction between the indanone aromatic ring and an adjacent phenyl substituent. nih.gov

Such conformationally restricted motifs are of great interest in drug design as they reduce the entropic penalty upon binding to a target. nih.gov Additionally, intermolecular interactions of indanone derivatives have been studied using Hirshfeld surface analysis, which helps to quantify the different types of atomic contacts that stabilize crystal structures. researchgate.net

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, primarily DFT, are widely used to predict spectroscopic data such as NMR and IR spectra. These predictions are invaluable for structure elucidation and for confirming the identity of newly synthesized compounds.

NMR Spectra Prediction: The Gauge-Including Atomic Orbitals (GIAO) method within a DFT framework is a standard protocol for calculating NMR isotropic shielding constants, which are then converted to chemical shifts. researchgate.net Studies have shown that these calculations can reproduce experimental values with a high degree of accuracy, typically with a root-mean-square deviation (RMSD) of 0.16 ppm for ¹H and 2.49 ppm for ¹³C chemical shifts. researchgate.net In a practical application, the ¹H NMR chemical shifts for a complex indanone derivative were calculated using DFT. The predicted values were in close agreement with the experimental data, helping to confirm the molecule's locked conformation in solution. nih.gov

Table: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for an Indanone Derivative nih.gov

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Indanone H4 | 5.81 | 5.67 |

| Stereogenic C-H | 7.48 | 7.83 |

IR Spectra Prediction: Computational frequency calculations are used to predict vibrational spectra (FT-IR). The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For 2-benzylidene-1-indanone, DFT calculations were used to assign the fundamental vibrations observed in the experimental spectrum, providing a complete description of the molecule's vibrational properties. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those used to synthesize indanone frameworks. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, providing a deeper understanding of reaction pathways and selectivity.

A key reaction for synthesizing indanone-like structures is the Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones. acs.org Theoretical studies have been crucial in understanding the stereospecificity of this reaction, which proceeds via a conrotatory ring closure of a pentadienyl cation intermediate. acs.org Computational work has explored how substituents on the dienone backbone influence the reaction's reactivity and selectivity. acs.org

The mechanism of other complex reactions involving indanone precursors has also been elucidated. For example, the [3 + 2] cycloaddition (32CA) reaction between an α-santonin derivative (containing an indanone-like core) and a nitrile oxide was studied using MEDT (Molecular Electron Density Theory) at the MPWB1K/6-311G(d,p) computational level. nih.gov The calculations showed that the reaction has a non-polar character and proceeds with a specific regioselectivity and facial selectivity, which was in complete agreement with the experimental outcome. The study identified the transition state and calculated an activation enthalpy of 13.3 kcal·mol⁻¹. nih.gov

Furthermore, computational studies can help rationalize observed chemo- and regioselectivity in novel reactions. In the development of a photoredox synthesis of indanones, mechanistic experiments indicated a preference for the formation of the five-membered indanone ring over other potential cyclization products, a finding that can be rationalized through theoretical modeling of the radical intermediates and transition states. nih.gov

Computational Design Strategies for Novel Hexahydro-1H-indene-1-one Derivatives

Computational methods are at the forefront of modern drug discovery and materials science, enabling the rational design of novel molecules based on the indanone scaffold. These strategies aim to optimize properties like binding affinity, selectivity, and catalytic efficiency.

Structure-Based Drug Design: This approach uses the 3D structure of a biological target to design potent and selective inhibitors. For Alzheimer's disease, novel indanone derivatives have been designed as multi-target agents. researchgate.net One rationally designed compound, featuring a piperidine group linked to the indanone core, was found to be a highly potent acetylcholinesterase (AChE) inhibitor, 14 times more potent than the approved drug Donepezil. researchgate.net Similarly, 1-indanone (B140024) derivatives have been designed as selective ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.gov

Mechanism-Guided Enzyme Design: Computational design can be used to re-engineer enzymes to improve their activity towards specific substrates. In one study, a mechanism-guided strategy was used to enhance an ω-transaminase enzyme for the synthesis of chiral amines from bulky indanone derivatives. researchgate.net By using quantum mechanics (QM) to identify high-energy barrier steps in the catalytic cycle, researchers used the Rosetta design software to mutate key residues. The best computationally designed variant showed a remarkable 1660-fold increase in catalytic efficiency (kcat/Km) towards various indanone substrates. researchgate.net

Ligand-Based Design and QSAR: When the 3D structure of a target is unknown, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. These models correlate structural features of known active compounds with their biological activity to predict the potency of new, untested molecules. This approach has been used in the computational design of various inhibitors, including those based on scaffolds related to indanone. vlifesciences.com

Applications and Role in Specialized Chemical Research

Utility as an Intermediate in Natural Product Total Synthesis (e.g., Steroid Metabolism Intermediates, Vitamin D Analogs)

2,3,4,5,6,7-Hexahydro-1H-indene-1-one and its derivatives are pivotal starting materials in the enantioselective synthesis of natural products, particularly those with polycyclic frameworks like steroids and terpenoids. The core structure of the indanone is analogous to the C/D ring system of steroids, making it a strategic precursor.

Steroid-like Structures: Research has demonstrated the use of a 4-ethenyl tetrahydroindanone derivative in a Diels-Alder reaction with p-benzoquinone to construct a steroid-like quinone compound. scirp.orgscirp.org This approach efficiently joins the A-ring to the C/D ring system, which, after tautomerization and oxidation, yields the final steroidal quinone. scirp.orgscirp.org The indanone framework is a recognized precursor for accessing steroid structures. scispace.comwur.nl

Quinone Sesquiterpenoids: Optically pure tetrahydroindanone serves as a key starting material for a stereocontrolled approach to the cis-decalin framework found in biologically active quinone sesquiterpenes. mdpi.commdpi.com A notable application is in the enantiospecific synthesis of the core structure of epi-ilimaquinone, where a Birch reductive alkylation of the tetrahydroindanone starting material is used to construct two new adjacent chiral centers. mdpi.com

While direct synthesis of Vitamin D analogs from this specific hexahydroindenone is not prominently detailed, the fundamental indanone skeleton is integral to the broader strategies employed in synthesizing various Vitamin D analogs and their D-ring modified counterparts. wur.nl

Building Block for Complex Molecule Construction in Organic Chemistry

The structural rigidity and reactive ketone functionality of 2,3,4,5,6,7-hexahydro-1H-inden-1-one make it an excellent foundational unit for constructing more intricate molecules. Its utility extends beyond natural products to the assembly of diverse and complex organic structures.

A key transformation involves the homologation of the five-membered ring. For instance, a highly regioselective diazoalkane-carbonyl homologation reaction, catalyzed by Scandium(III) triflate, converts the tetrahydroindanone framework into a 6,6-bicyclic skeleton, effectively creating a decalone system. mdpi.commdpi.com This method is crucial for building the core of clerodane diterpenes. mdpi.commdpi.com

Furthermore, the tetrahydroindanone core has been utilized as a precursor for synthesizing P2 ligands designed as HIV-1 protease inhibitors. nih.gov In this process, the indanone is first hydrogenated and then reduced to form a bicyclic alcohol, which serves as the scaffold for the inhibitor ligand. nih.gov

| Starting Material Derivative | Key Transformation | Resulting Core Structure/Molecule | Field of Application |

| Optically Pure Tetrahydroindanone | Birch Reductive Alkylation | cis-Decalin Framework | Quinone Sesquiterpenoid Synthesis mdpi.commdpi.com |

| Tetrahydroindanone Substrate | Diazoalkane-Carbonyl Homologation | 6,6-Bicyclic Skeleton (Decalone) | Clerodane Diterpene Synthesis mdpi.commdpi.com |

| Tetrahydroindanone | Hydrogenation & Stereoselective Reduction | Bicyclic Alcohol Ligand | HIV-1 Protease Inhibitors nih.gov |

| 4-Ethenyl Tetrahydroindanone | Diels-Alder Reaction with p-benzoquinone | Steroidal Quinone Framework | Steroid Synthesis scirp.orgscirp.org |

Integration into Advanced Material Science and Polymer Chemistry (e.g., Indandione-Based Porous Organic Polymers)

While the indanone core is a known component in various chemical structures, its specific integration into indandione-based porous organic polymers or other advanced materials is not extensively documented in the available research. However, related studies show the adsorption of similar molecules, such as bis(tetrahydroindenyl)ruthenium, onto silica (B1680970) surfaces, which is relevant to surface science. acs.org This process, monitored by solid-state NMR spectroscopy, demonstrates the transition of such molecules from a crystalline lattice to highly mobile species on the silica surface. acs.org This suggests potential, though not fully explored, applications of tetrahydroindane derivatives in surface modification and materials science.

Ligand Design and Application in Coordination Chemistry (e.g., Ruthenium Complexes with Tetrahydroindenyl Ligands)

The deprotonated form of tetrahydroindene, derived from this compound, serves as a valuable cyclopentadienyl-type ligand in organometallic and coordination chemistry. The "tetrahydroindenyl" ligand is used to synthesize transition metal complexes, particularly with ruthenium, that have applications in catalysis.

Researchers have synthesized new dinuclear ruthenium complexes, such as bis(1,3-dimethyl-4,5,6,7-tetrahydroindenyl)diruthenium tetracarbonyl, starting from substituted tetrahydroindenes. pleiades.onlineresearchgate.net The precursor ligand systems are obtained through reactions with a derivative of hexahydroindenone. pleiades.onlineresearchgate.net

Additionally, tetrahydroindenyl and its cationic derivatives have been synthesized from ruthenium complexes containing indenyl-phosphine tethers. soton.ac.uk These complexes have been tested for catalytic activity in reactions like the transfer hydrogenation of acetophenone. soton.ac.uk The hydrogenation of indenyl ruthenium complexes leads to the formation of the corresponding tetrahydroindenyl complex, which can be studied for its own reactivity and catalytic potential. soton.ac.uk

Precursor Development for Advanced Pharmaceutical Scaffolds and Chemical Probes

The hexahydroindene-1-one scaffold is a key precursor for developing advanced molecular frameworks with potential therapeutic applications. Its structure is embedded within a variety of biologically active compounds.

Anti-Infective Agents: The hexahydroindenyl group is listed as a potential substituent in patented compounds designed as anti-infective agents. google.com

HIV-1 Protease Inhibitors: As mentioned previously, the tetrahydroindanone core is a direct precursor in the synthesis of high-affinity P2 ligands for potent HIV-1 protease inhibitors. nih.gov The synthetic pathway involves hydrogenation of the α,β-unsaturated ketone followed by a stereoselective L-selectride reduction to produce a key alcohol intermediate. nih.gov

PI3K Inhibitors: The hexahydropyridinyl group is mentioned as a possible substituent in pyrimidine (B1678525) derivatives designed as PI3 kinase inhibitors, highlighting the utility of such saturated cyclic systems in medicinal chemistry. google.com

General Pharmaceutical Scaffolds: The core indanone structure is foundational to a wide range of biologically active molecules, including those with potential antiviral, anti-inflammatory, and anticancer properties. scirp.org

Involvement in Biochemical Pathway Investigations and Microbial Degradation Studies (e.g., Steroid Degradation)

Direct studies focusing on the microbial degradation of this compound are not prominent in the researched literature. However, it has been identified as an impurity in studies of other chemicals, such as Tetralin, which undergo toxicological and degradation analysis. nih.gov

The primary role of this compound in biochemical investigations is as a synthetic precursor to access molecules that are part of or can probe these pathways. By synthesizing steroid-like molecules and natural product intermediates, chemists can create the substrates and probes needed to study steroid metabolism and other biochemical processes. scirp.orgscispace.com For example, the synthesis of clerodane diterpenes and quinone sesquiterpenoids from a tetrahydroindanone starting material provides access to these biologically active compounds, allowing for further investigation of their mechanisms of action and metabolic fate. mdpi.commdpi.com

Future Research Directions and Emerging Trends in Hexahydro 1h Indene 1 One Chemistry

Development of Sustainable and Green Synthetic Methodologies for Hexahydro-1H-indene-1-one

A major thrust in modern chemical synthesis is the development of environmentally benign processes. Future research on 2,3,4,5,6,7-hexahydro-1H-indene-1-one will undoubtedly focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation will likely include the use of biocatalysis, flow chemistry, and alternative energy sources. The goal is to develop synthetic pathways that are not only efficient but also have a minimal environmental footprint.

Future research may focus on replacing traditional, stoichiometric reagents with catalytic systems. For instance, developing catalytic cyclization reactions that avoid the use of harsh acids or bases would be a significant advancement. The exploration of enzymatic resolutions or desymmetrization of prochiral precursors could also provide highly enantioselective routes to chiral derivatives of hexahydro-1H-indene-1-one.

Table 1: Comparison of Potential Green Synthetic Approaches

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts (enzymes). | Screening for novel enzymes, enzyme immobilization, cascade reactions. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Optimization of reaction parameters in microreactors, integration of in-line purification. |

| Photocatalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Development of new photocatalysts, exploration of light-induced cyclizations. |

| Mechanochemistry | Reduced solvent usage, access to different reactivity. | Ball-milling techniques for key bond-forming reactions. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

While the fundamental reactivity of the ketone and the adjacent methylene (B1212753) groups in this compound is understood, there remains a vast, unexplored territory of novel transformations. Future research will likely delve into catalytic C-H activation to functionalize the saturated carbocyclic ring in a regioselective and stereoselective manner. This would open up avenues to a wide array of new derivatives that are currently difficult to access.

Furthermore, the development of novel catalytic enantioselective reactions will be a major focus. For instance, asymmetric hydrogenation, Michael additions, and aldol (B89426) reactions could be further optimized with new catalyst systems to afford products with high enantiopurity. The exploration of cascade reactions, where multiple bonds are formed in a single operation starting from a derivative of hexahydro-1H-indene-1-one, will also be a key area of interest for building molecular complexity efficiently.

Design and Synthesis of Advanced Materials Incorporating Hexahydro-1H-indene-1-one Units

The rigid, bicyclic structure of this compound makes it an attractive building block for advanced materials. Future research is expected to explore the incorporation of this scaffold into polymers, liquid crystals, and functional organic materials. The synthesis of polymers containing this unit could lead to materials with enhanced thermal stability, specific optical properties, or tailored mechanical characteristics.

In the realm of functional materials, derivatives of hexahydro-1H-indene-1-one could be designed as components of organic light-emitting diodes (OLEDs), sensors, or chiral stationary phases for chromatography. The ability to introduce various functional groups onto the indanone core will be crucial for tuning the properties of these materials.

Table 2: Potential Applications of Hexahydro-1H-indene-1-one in Materials Science

| Material Class | Potential Application | Key Structural Feature to Exploit |

|---|---|---|

| High-Performance Polymers | Engineering plastics, thermally resistant coatings. | Rigid bicyclic core for enhanced thermal stability. |

| Liquid Crystals | Display technologies, optical switches. | Anisotropic shape of appropriately substituted derivatives. |

| Organic Electronics | Host materials in OLEDs, organic photovoltaics. | Tunable electronic properties through functionalization. |

| Chiral Materials | Chiral catalysts, enantioselective sensors. | Stereodefined centers in enantiopure derivatives. |

Synergistic Approaches Combining Computational Chemistry with Experimental Synthesis for Novel Derivative Discovery

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new molecules and reactions. In the context of this compound, density functional theory (DFT) calculations can be employed to predict reactivity, elucidate reaction mechanisms, and design novel catalysts.

Future research will likely see a closer collaboration between computational and experimental chemists. For example, in silico screening of virtual libraries of hexahydro-1H-indene-1-one derivatives could identify candidates with desired electronic or biological properties, which would then be synthesized and tested in the lab. This synergistic approach can save significant time and resources by focusing experimental efforts on the most promising targets.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields (e.g., Chemical Biology, Material Science)

The versatility of the this compound scaffold makes it an ideal candidate for interdisciplinary research. In chemical biology, derivatives of this compound could be designed as probes to study biological processes or as potential modulators of protein-protein interactions. The synthesis of fluorescently labeled or biotinylated versions could facilitate such studies.

Collaboration with material scientists will be crucial for realizing the potential of hexahydro-1H-indene-1-one in advanced materials, as discussed in section 8.3. Furthermore, research at the interface with medicinal chemistry could explore the biological activities of novel derivatives, although this would be a distinct area from the direct application as a therapeutic agent. The focus would be on understanding structure-activity relationships and identifying new pharmacophores.

Q & A

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, DCM | 65–75 | |

| Catalytic Hydrogenation | Pd/C, MeOH | 80–85 |

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm the bicyclic framework and ketone position. Key signals:

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion (e.g., [M+H]⁺ for C₉H₁₂O: m/z 136.0888) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced: How do conformational dynamics influence its biological activity?

Methodological Answer:

- Conformational Analysis : Molecular dynamics (MD) simulations and X-ray crystallography reveal that active conformers may deviate from the lowest-energy state. For example, in related indenone derivatives, bioactive conformations require specific rotational barriers (e.g., phenyl substituents) to interact with target receptors .

- Experimental Validation : Compare activity of diastereomers (if applicable) via in vitro assays. Inactive compounds may lack conformational flexibility to adopt receptor-binding poses .

Advanced: How can contradictions in reactivity or bioactivity data be resolved?

Methodological Answer:

- Control Experiments : Verify stereochemical purity (e.g., chiral HPLC) to rule out inactive enantiomers .

- Computational Validation : Use density functional theory (DFT) to model reaction pathways or receptor-ligand interactions. Discrepancies between experimental and calculated data may indicate overlooked intermediates or solvent effects .

- Kinetic Studies : Measure activation energy barriers to identify rate-limiting steps in synthesis or degradation .

Advanced: What computational tools are suitable for modeling its electronic and steric properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.